2-(Cyclohex-1-en-1-yl)pyrimidine
Description
2-(Cyclohex-1-en-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) substituted at the 2-position with a cyclohexene moiety. The cyclohexene group introduces a degree of unsaturation, which influences the compound’s electronic properties and reactivity. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their ability to participate in hydrogen bonding and π-π stacking interactions .
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)pyrimidine |
InChI |
InChI=1S/C10H12N2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h4-5,7-8H,1-3,6H2 |
InChI Key |
NKWGYCOPVBLWGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)pyrimidine typically involves the reaction of cyclohexene with pyrimidine under specific conditions. One common method involves the use of a catalyst to facilitate the addition of the cyclohexene group to the pyrimidine ring. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-(Cyclohex-1-en-1-yl)pyrimidine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Cyclohex-1-en-1-yl)pyrimidine exerts its effects involves its interaction with specific molecular targets. The cyclohexene group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione
Structural Differences :
- Core Structure : The analog contains a pyrimidine-2,4-dione (uracil-like) backbone, whereas 2-(Cyclohex-1-en-1-yl)pyrimidine retains an unmodified pyrimidine ring.
- Substituents : The analog has a cyclohexyl group (saturated) at position 3, a phenyl group at position 6, and a p-tolyl group at position 1. In contrast, the target compound features a cyclohexene (unsaturated) group at position 2.
Functional Implications :
- The dione group in the analog enhances hydrogen-bonding capacity, making it suitable for biomimetic applications or as a kinase inhibitor scaffold.
Comparison with 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives (Patent Compounds)
Structural Differences :
- Core Structure: The patent compounds feature a fused pyrido-pyrimidinone system, whereas 2-(Cyclohex-1-en-1-yl)pyrimidine has a simpler monocyclic pyrimidine.
- Substituents: Many patent derivatives include substituents like 3,4-dimethoxyphenyl or amino-cyclohexenyl groups. For example, 4-(dimethylamino)cyclohex-1-en-1-yl substituents are common, introducing additional steric and electronic complexity compared to the unsubstituted cyclohexene in the target compound .
Functional Implications :
- The fused ring system in pyrido-pyrimidinones may enhance planar stacking interactions, beneficial for DNA intercalation or enzyme inhibition.
- Amino-substituted cyclohexenyl groups in patent compounds could improve solubility and target specificity, whereas the absence of such groups in 2-(Cyclohex-1-en-1-yl)pyrimidine may limit its pharmacokinetic profile .
Comparison with 1-(Pyrimidin-2-yl)cyclohexane-1-carbonitrile
Structural Differences :
- Core Structure : Both compounds share a pyrimidine ring, but the analog has a saturated cyclohexane ring (vs. cyclohexene in the target compound).
- Functional Groups : The nitrile group (-CN) in the analog introduces strong electron-withdrawing effects, altering the electronic landscape of the pyrimidine ring .
Functional Implications :
- The nitrile group may enhance electrophilicity, making the analog more reactive in nucleophilic substitution reactions.
- The unsaturated cyclohexene in the target compound could offer better conjugation for charge transfer in materials science applications .
Data Table: Key Structural and Functional Comparisons
| Compound | Core Structure | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|
| 2-(Cyclohex-1-en-1-yl)pyrimidine | Pyrimidine | Cyclohex-1-en-1-yl (unsaturated) | None | Medicinal chemistry, materials |
| 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4-dione | Pyrimidine-2,4-dione | Cyclohexyl, phenyl, p-tolyl | Dione, aryl | Enzyme inhibition, biomimetics |
| Patent 4H-pyrido[1,2-a]pyrimidin-4-one derivatives | Fused pyrido-pyrimidinone | 3,4-Dimethoxyphenyl, amino-cyclohexenyl | Methoxy, amino | Drug discovery, DNA intercalation |
| 1-(Pyrimidin-2-yl)cyclohexane-1-carbonitrile | Pyrimidine | Cyclohexane (saturated), nitrile | Nitrile | Reactive intermediates, agrochemicals |
Research Findings and Implications
- Synthetic Flexibility : The absence of bulky substituents in 2-(Cyclohex-1-en-1-yl)pyrimidine makes it a versatile intermediate for further derivatization, unlike the more complex patent compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
